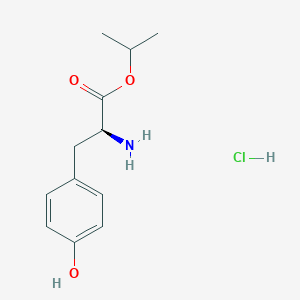

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

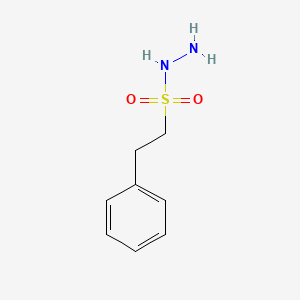

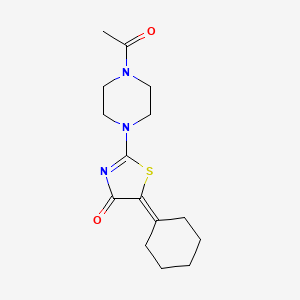

Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as isopropyl L-tyrosinate hydrochloride, is a chemical compound with the CAS Number: 38589-95-6 . It has a molecular weight of 259.73 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H18ClNO3 . It is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.Scientific Research Applications

Fluorescent Biomarkers Development

Research by Pelizaro et al. (2019) on amphiphilic triazoanilines synthesized from cardanol and glycerol, similar in structure to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, highlights their photophysical properties. These properties allow their use in developing fluorescent biomarkers for biodiesel quality control. The study evaluated the toxic effects of these compounds across various biological models, demonstrating low acute toxicity and suggesting their potential for safe environmental exposure as fluorescent markers (Pelizaro et al., 2019).

Corrosion Inhibition

Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study showcases the potential of certain propanone derivatives, structurally related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, in reducing the corrosion rate through a mixed-type inhibitory action (Olasunkanmi & Ebenso, 2019).

Uterine Relaxants

Viswanathan et al. (2005) designed and synthesized novel compounds based on the pharmacophore for potent uterine relaxant activity. These compounds, which share functional groups with propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, exhibited significant uterine relaxant activity, hinting at their potential applications in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).

Antimalarial Activity

Werbel et al. (1986) conducted a study on a series of compounds related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, demonstrating significant antimalarial activity against Plasmodium berghei in mice. This research suggests the potential of such compounds in developing new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDQTSSCGSNGS-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)

![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)

![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)

![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)